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molecular formula C12H18N2O2 B8300405 (4-Amino-2,6-dimethyl-phenyl)-carbamic acid propyl ester

(4-Amino-2,6-dimethyl-phenyl)-carbamic acid propyl ester

Cat. No. B8300405
M. Wt: 222.28 g/mol
InChI Key: AECIBCXXHZXLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601870B2

Procedure details

Aqueous hydrochloric acid (6 M, 8.3 mL) was added slowly to a mixture of zinc dust (4.9 g) and (2,6-dimethyl-4-nitro-phenyl)-carbamic acid propyl ester (1.26 g) in tetrahydrofuran (50 mL) cooled to 0° C. The reaction mixture was then stirred for 5 hours at 25° C., and the pH adjusted to 10 with 25% aqueous ammonia. The product was extracted with ethyl acetate (3×50 mL), the combined organic phases were dried over magnesium sulfate and concentrated in vacuo to furnish 1.1 g (99% yield) of the title compound as a dark oil. The crude product was used without further purification. 1H NMR (500 MHz, DMSO-d6): 0.91 (t, 3H), 1.60 (m, 2H), 1.99 (s, 6H), 3.95 (t, 2H), 4.82 (s, 2H), 6.23 (s, 2H), 8.14 (s, 1H).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
(2,6-dimethyl-4-nitro-phenyl)-carbamic acid propyl ester
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:13]([CH3:14])=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][C:9]=1[CH3:18])[CH2:3][CH3:4].N>O1CCCC1.[Zn]>[CH2:2]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:9]([CH3:18])=[CH:10][C:11]([NH2:15])=[CH:12][C:13]=1[CH3:14])[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
8.3 mL
Type
reactant
Smiles
Cl
Name
(2,6-dimethyl-4-nitro-phenyl)-carbamic acid propyl ester
Quantity
1.26 g
Type
reactant
Smiles
C(CC)OC(NC1=C(C=C(C=C1C)[N+](=O)[O-])C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4.9 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 5 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CC)OC(NC1=C(C=C(C=C1C)N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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